2-[(3-Chloro-benzyl)-methyl-amino]-ethanol
Description
2-[(3-Chloro-benzyl)-methyl-amino]-ethanol is a secondary amine derivative featuring a 3-chlorobenzyl group attached to a methylamino-ethanol backbone. The compound’s structure includes:
- 3-Chlorobenzyl moiety: A benzene ring substituted with chlorine at the meta-position.
- Methylamino group: A methyl group (-CH₃) bonded to the nitrogen atom.
- Ethanol chain: A hydroxyl-terminated ethyl group providing hydrophilicity and hydrogen-bonding capability.
This molecule is structurally related to bioactive ethanolamine derivatives, which often exhibit pharmacological relevance due to their ability to engage in hydrogen bonding and interact with biological targets .
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl-methylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-12(5-6-13)8-9-3-2-4-10(11)7-9/h2-4,7,13H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHOCVIYYYGNSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Chloro-benzyl)-methyl-amino]-ethanol typically involves the reaction of 3-chlorobenzyl chloride with methylamine followed by the introduction of ethanol. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the use of catalysts and solvents to optimize yield and purity. The process may involve the use of advanced techniques such as continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-[(3-Chloro-benzyl)-methyl-amino]-ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or hydrochloric acid.
Major Products Formed:
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted benzyl compounds.
Scientific Research Applications
Scientific Research Applications
The compound's applications span several disciplines:
Chemistry
- Intermediate in Organic Synthesis : It serves as a building block for more complex organic molecules, facilitating the development of novel compounds.
- Reactivity Studies : The compound undergoes various chemical reactions, including oxidation and substitution, which are critical for understanding reaction mechanisms.
Biology
- Biological Activity : Research indicates potential interactions with biomolecules, suggesting a role in biochemical pathways.
- Pharmacological Investigations : Studies are ongoing to evaluate its effects on specific biological targets, particularly in neurological and inflammatory contexts.
Medicine
- Therapeutic Properties : Preliminary investigations suggest potential use in drug development, particularly as an anti-inflammatory or antimicrobial agent.
- Case Studies :
Industry
- Specialty Chemicals Production : Utilized in manufacturing processes for specialty chemicals and materials, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism by which 2-[(3-Chloro-benzyl)-methyl-amino]-ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for receptors or enzymes, influencing biological processes and signaling pathways.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Comparison of Analogues
Biological Activity
2-[(3-Chloro-benzyl)-methyl-amino]-ethanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a chlorobenzyl group attached to a methylamino ethanol backbone. This structural configuration is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is believed to stem from its ability to interact with specific receptors or enzymes within biological systems. These interactions can modulate various signaling pathways, leading to therapeutic effects. The compound may function as a ligand, influencing receptor activity or enzyme function, which is critical for its potential applications in drug development.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. Studies have shown that such compounds can effectively inhibit the growth of various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). For instance, related compounds have demonstrated minimum inhibitory concentration (MIC) values as low as 0.0338 mg/mL against certain pathogens .
Antioxidant Activity
The compound's structure suggests potential antioxidant capabilities, which are essential for combating oxidative stress in biological systems. Antioxidant assays such as DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power) tests have been employed to evaluate the antioxidant capacity of similar compounds, indicating promising results that warrant further investigation .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives of this compound. Here are some key findings:
- Synthesis and Evaluation : A series of derivatives were synthesized and tested for their biological activities. The results highlighted that modifications to the chlorobenzyl group significantly impacted antimicrobial efficacy and receptor binding affinity .
- Therapeutic Potential : In vitro studies have shown that compounds with similar structures can act as effective agents against bacterial infections, showcasing their potential use in developing new antibiotics .
- Comparative Analysis : A comparative study of various benzylamine derivatives indicated that those with halogen substitutions (like chlorine) exhibited enhanced biological activity compared to their non-halogenated counterparts .
Data Table: Biological Activity Summary
| Activity Type | Description | Example Findings |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | MIC values as low as 0.0338 mg/mL against MRSA |
| Antioxidant | Scavenging free radicals | EC50 values indicating significant activity |
| Receptor Interaction | Modulation of receptor activity | Enhanced binding affinity in modified derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
